molecular formula CuHO5P-4 B083731 Copper hydroxide phosphate (Cu2(OH)(PO4)) CAS No. 12158-74-6

Copper hydroxide phosphate (Cu2(OH)(PO4))

Katalognummer: B083731
CAS-Nummer: 12158-74-6
Molekulargewicht: 175.52 g/mol
InChI-Schlüssel: NDQOBWIGKSDHAZ-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper hydroxide phosphate, with the chemical formula Cu2(OH)(PO4), is an inorganic compound that combines copper, hydroxide, and phosphate ions. This compound is known for its distinctive blue-green color and is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper hydroxide phosphate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) hydroxide with phosphoric acid. The reaction proceeds as follows:

3Cu(OH)2+2H3PO4Cu3(PO4)2+6H2O3 \text{Cu(OH)}_2 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Cu}_3(\text{PO}_4)_2 + 6 \text{H}_2\text{O} 3Cu(OH)2​+2H3​PO4​→Cu3​(PO4​)2​+6H2​O

Another method involves the reaction of basic copper carbonate with phosphoric acid:

3Cu2(OH)2CO3+4H3PO42Cu3(PO4)2+3CO2+9H2O3 \text{Cu}_2(\text{OH})_2\text{CO}_3 + 4 \text{H}_3\text{PO}_4 \rightarrow 2 \text{Cu}_3(\text{PO}_4)_2 + 3 \text{CO}_2 + 9 \text{H}_2\text{O} 3Cu2​(OH)2​CO3​+4H3​PO4​→2Cu3​(PO4​)2​+3CO2​+9H2​O

Industrial Production Methods: In industrial settings, copper hydroxide phosphate is typically produced by reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions are carefully controlled to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Copper hydroxide phosphate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper in the compound can undergo redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution Reactions: The hydroxide and phosphate groups can be substituted by other anions or ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize copper(II) to higher oxidation states.

    Reducing Agents: Such as sodium borohydride or hydrazine, can reduce copper(II) to copper(I).

    Acids and Bases: Strong acids like hydrochloric acid can protonate the hydroxide group, while strong bases like sodium hydroxide can deprotonate it.

Major Products Formed:

    Copper Phosphate (Cu3(PO4)2): Formed through the reaction with phosphoric acid.

    Copper Oxide (CuO): Formed through thermal decomposition or oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Copper hydroxide phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for other copper-containing compounds.

    Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.

    Medicine: Explored for its potential in drug delivery systems and as an active ingredient in antifungal and antibacterial treatments.

    Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor in metal coatings.

Wirkmechanismus

The mechanism by which copper hydroxide phosphate exerts its effects depends on its application:

    Antimicrobial Action: Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.

    Catalytic Activity: Copper ions facilitate electron transfer in redox reactions, enhancing reaction rates.

    Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Vergleich Mit ähnlichen Verbindungen

Copper hydroxide phosphate can be compared with other copper-containing compounds such as:

    Copper(II) Hydroxide (Cu(OH)2): Similar in composition but lacks the phosphate group, making it less versatile in certain applications.

    Copper(II) Phosphate (Cu3(PO4)2): Contains more phosphate groups, which can enhance its use in specific catalytic and industrial applications.

    Basic Copper Carbonate (Cu2(OH)2CO3): Contains carbonate instead of phosphate, used primarily as a pigment and in fungicides.

Each of these compounds has unique properties and applications, with copper hydroxide phosphate standing out for its balanced combination of hydroxide and phosphate groups, making it particularly useful in diverse scientific and industrial contexts.

Eigenschaften

CAS-Nummer

12158-74-6

Molekularformel

CuHO5P-4

Molekulargewicht

175.52 g/mol

IUPAC-Name

copper;hydroxide;phosphate

InChI

InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI-Schlüssel

NDQOBWIGKSDHAZ-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2]

Kanonische SMILES

[OH-].[O-]P(=O)([O-])[O-].[Cu]

Key on ui other cas no.

12158-74-6

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.